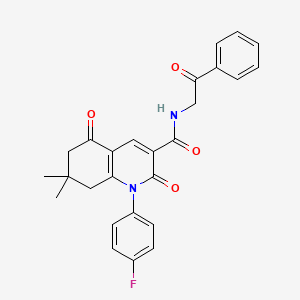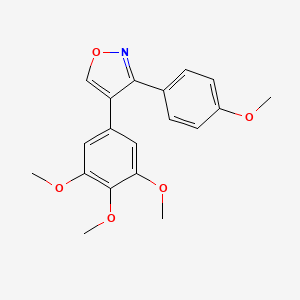
1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氟苯基)-7,7-二甲基-2,5-二氧代-N-(2-氧代-2-苯基乙基)-1,2,5,6,7,8-六氢喹啉-3-甲酰胺是一种复杂的有机化合物,在医药化学、药理学和材料科学等领域具有潜在的应用价值。该化合物包含喹啉核心结构,而喹啉核心结构是许多生物活性分子中常见的结构单元。
准备方法
合成路线和反应条件
1-(4-氟苯基)-7,7-二甲基-2,5-二氧代-N-(2-氧代-2-苯基乙基)-1,2,5,6,7,8-六氢喹啉-3-甲酰胺的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
喹啉核心结构的形成: 喹啉核心结构可以通过Povarov反应合成,该反应涉及苯胺衍生物、醛和烯烃的环加成反应。
氟苯基的引入: 可以通过使用氟苯衍生物进行亲核芳香取代反应引入4-氟苯基。
甲酰胺的形成: 甲酰胺基团通常通过在脱水条件下使喹啉衍生物与适当的胺反应来形成。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器,该反应器可以更好地控制反应条件和可扩展性。
化学反应分析
反应类型
1-(4-氟苯基)-7,7-二甲基-2,5-二氧代-N-(2-氧代-2-苯基乙基)-1,2,5,6,7,8-六氢喹啉-3-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将羰基转化为醇或胺。
取代: 氟苯基可以参与亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 氢化钠 (NaH) 或有机锂化合物等试剂可以促进取代反应。
主要产物
这些反应的主要产物取决于所用试剂和具体条件。例如,氧化可能产生具有额外的酮或羧酸基团的喹啉衍生物,而还原可能产生醇或胺衍生物。
科学研究应用
化学
在化学领域,该化合物可作为合成更复杂分子的构建单元。其独特的结构允许探索新的反应途径并开发新的合成方法。
生物学
在生物学研究中,1-(4-氟苯基)-7,7-二甲基-2,5-二氧代-N-(2-氧代-2-苯基乙基)-1,2,5,6,7,8-六氢喹啉-3-甲酰胺可以作为药物的潜力进行研究。其与其他生物活性喹啉衍生物的结构相似性表明它可能对各种生物靶标具有活性。
医药
在医药领域,可以研究该化合物作为治疗剂的潜在治疗作用。喹啉衍生物以其抗菌、抗病毒和抗癌特性而闻名,使该化合物成为药物开发的候选者。
工业
在工业中,由于其独特的化学结构,该化合物可能用于开发具有特定性能的新材料,例如荧光或导电性。
作用机制
1-(4-氟苯基)-7,7-二甲基-2,5-二氧代-N-(2-氧代-2-苯基乙基)-1,2,5,6,7,8-六氢喹啉-3-甲酰胺的作用机制取决于其具体的应用。在生物学背景下,它可能与酶或受体相互作用,调节其活性。氟苯基可以增强与某些分子靶标的结合亲和力,而喹啉核心结构可能促进与核酸或蛋白质的相互作用。
相似化合物的比较
类似化合物
喹啉: 具有广泛生物活性的简单结构。
4-氟苯胺: 含有氟苯基,但缺少喹啉核心结构。
N-(2-氧代-2-苯基乙基)甲酰胺: 与甲酰胺基团相同,但具有不同的核心结构。
独特性
1-(4-氟苯基)-7,7-二甲基-2,5-二氧代-N-(2-氧代-2-苯基乙基)-1,2,5,6,7,8-六氢喹啉-3-甲酰胺的独特之处在于其结合了喹啉核心、氟苯基和甲酰胺部分。这种官能团和结构特征的组合在其他化合物中并不常见,使其成为研究和开发的有价值的分子。
属性
分子式 |
C26H23FN2O4 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-phenacyl-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23FN2O4/c1-26(2)13-21-19(22(30)14-26)12-20(25(33)29(21)18-10-8-17(27)9-11-18)24(32)28-15-23(31)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,28,32) |
InChI 键 |
SXDNSACFBRSANT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)NCC(=O)C4=CC=CC=C4)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11049918.png)
![[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11049919.png)

![1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049930.png)
![3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049942.png)
![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049951.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11049970.png)
![benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)
![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)
![3-{4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11049992.png)
![6-(5-Bromothiophen-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050008.png)
